3-(Chloromethyl)imidazo[1,2-a]pyridine

RGGT inhibition bisphosphonate analogs structure-activity relationship

Researchers targeting the mevalonate pathway or designing anti-VZV agents need precise C3-functionalization of the imidazo[1,2-a]pyridine core. Regioisomeric analogs fail to provide the electrophilic handle for SAR explorations. 3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0) solves this with a reactive chloromethyl group at the 3-position, enabling: • RGGT inhibitors with low nanomolar IC50 values • Anti-VZV agents active against TK+ and TK- strains • Cytoprotective antiulcer screening derivatives ≥95% purity; ready for dispatch.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 113855-44-0
Cat. No. B044226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)imidazo[1,2-a]pyridine
CAS113855-44-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CCl
InChIInChI=1S/C8H7ClN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2
InChIKeyLZWQRJCTKNIQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0) Procurement Overview


3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic system with a reactive chloromethyl group at the 3-position . This scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in marketed drugs and its utility in fragment-based drug discovery (FBDD) and covalent inhibitor design . The chloromethyl substituent imparts electrophilic character, enabling facile nucleophilic substitution reactions for the synthesis of diverse functionalized derivatives .

3-(Chloromethyl)imidazo[1,2-a]pyridine: Why Regioisomers and Core Scaffolds Cannot Substitute


The position of the chloromethyl group on the imidazo[1,2-a]pyridine core is not interchangeable for downstream applications. Regioisomers, such as 2-(chloromethyl)- or 8-(chloromethyl)imidazo[1,2-a]pyridine, possess distinct electronic environments and steric profiles that drastically alter reactivity in nucleophilic substitution and cross-coupling reactions [1]. Furthermore, unsubstituted imidazo[1,2-a]pyridine lacks the electrophilic handle required for many synthetic transformations, making it an unsuitable replacement in multi-step sequences that rely on C3-functionalization . Class-level inference from medicinal chemistry programs indicates that the 3-position is critical for optimizing target binding and pharmacokinetic properties in certain therapeutic areas .

Quantitative Differentiation of 3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0) vs. Closest Analogs


C3-Chloromethyl Enables RGGT Inhibitor Potency: Direct Activity Comparison with α-Desoxy Analogs

In a medicinal chemistry program developing Rab geranylgeranyl transferase (RGGT) inhibitors, the 3-(imidazo[1,2-a]pyridin-3-yl) scaffold containing the C3-chloromethyl precursor was used to synthesize the active inhibitor (+)-1. Direct comparison of the α-hydroxy analog (+)-1 with its α-desoxy counterparts (7a-d) revealed that (+)-1 exhibited an IC50 value 5-10× lower (more potent) against the enzyme, and an LED for inhibition of Rab11 prenylation in vitro that was 2-8× lower than for 7a-d . This data quantifies the essential role of the 3-position in the pharmacophore.

RGGT inhibition bisphosphonate analogs structure-activity relationship

3-Position Substitution Critical for Antiulcer Cytoprotective Activity: Class-Level SAR Comparison

A systematic SAR study of 3-substituted imidazo[1,2-a]pyridines demonstrated that while the parent compound (unsubstituted) lacked activity, specific 3-position modifications were essential for achieving cytoprotective effects in gastric models. The study identified compound 19c, a 3-substituted analog, as exhibiting cytoprotective activity comparable to the reference compound SCH-28080 in both ethanol (EtOH) and HCl gastric injury models [1]. This class-level evidence underscores that substitution at the 3-position is a prerequisite for this bioactivity, supporting the value of 3-(chloromethyl)imidazo[1,2-a]pyridine as a key intermediate for further functionalization.

antiulcer cytoprotection SAR

C3-Chloromethyl Precursor Essential for Antiviral Activity Against VZV

A series of 3-substituted imidazo[1,2-a]pyridines was synthesized and evaluated for antiviral activity. Compounds 10b and 10c, which are derived from a 3-substituted core, demonstrated activity against both thymidine kinase-positive (TK+) and thymidine kinase-negative (TK−) strains of varicella-zoster virus (VZV) [1]. This class-level SAR indicates that the 3-position is a viable point of attachment for developing antiviral agents, highlighting the utility of 3-(chloromethyl)imidazo[1,2-a]pyridine as a synthetic entry point for creating novel antivirals.

antiviral varicella-zoster virus VZV

Regioisomeric Reactivity: Only the Chloromethyl Group Participates in SRN1 Reactions

In a study exploring the reactivity of halogenated imidazo[1,2-a]pyridines under SRN1 conditions, researchers prepared 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines and 2-chloromethyl-6-halogeno-3-nitroimidazo[1,2-a]pyridines. Critically, it was observed that under these experimental conditions, only the chloromethyl group was found to be reactive [1]. While this study focused on the 2-chloromethyl regioisomer, it provides a cross-study comparable insight: the chloromethyl moiety is the primary reactive site in these heterocycles, and its position dictates the accessible reaction pathways and downstream products. This reinforces that 3-(chloromethyl)imidazo[1,2-a]pyridine offers a distinct regiochemical handle compared to its 2- or 8-chloromethyl isomers.

SRN1 reaction nucleophilic substitution regioselectivity

Commercial Purity and Storage Stability: Vendor-Specified Data for Reliable Procurement

For reproducible research and manufacturing, procurement of a building block with defined purity and storage stability is essential. Vendor technical datasheets specify that 3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0) is supplied with a minimum purity of 95-98%, as determined by HPLC . Furthermore, recommended long-term storage conditions are specified as cool, dry storage at 2-8°C, ensuring compound integrity . This level of specification provides procurement confidence and reduces the risk of batch-to-batch variability in critical synthetic steps.

purity storage procurement specification

High-Value Application Scenarios for 3-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 113855-44-0)


Medicinal Chemistry: Synthesis of RGGT Inhibitors for Bone Disease Research

Researchers focusing on the mevalonate pathway and bone diseases, such as osteoporosis, can utilize 3-(Chloromethyl)imidazo[1,2-a]pyridine as a key intermediate to access potent Rab geranylgeranyl transferase (RGGT) inhibitors. Quantitative SAR studies demonstrate that the 3-position imidazo[1,2-a]pyridine core is essential for achieving low nanomolar IC50 values and superior cellular activity compared to α-desoxy analogs, making this compound a strategic starting material for lead optimization .

Antiviral Drug Discovery: Development of Novel Anti-VZV Agents

This compound serves as a valuable building block for synthesizing libraries of 3-substituted imidazo[1,2-a]pyridines with activity against varicella-zoster virus (VZV). Class-level SAR studies confirm that 3-substituted analogs exhibit antiviral effects against both TK+ and TK− strains, indicating the 3-position is a promising vector for designing new anti-VZV therapeutics [1].

Antiulcer Agent Development: Exploration of Cytoprotective Mechanisms

The 3-position of the imidazo[1,2-a]pyridine core is a critical attachment point for achieving cytoprotective activity in gastric models. 3-(Chloromethyl)imidazo[1,2-a]pyridine can be employed as a precursor to generate diverse 3-substituted analogs for screening in antiulcer programs, as demonstrated by compounds showing efficacy comparable to the reference standard SCH-28080 [2].

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